5-Pentafluoroethyl-nicotinic acid
Overview
Description
5-Pentafluoroethyl-nicotinic acid is a useful research compound. Its molecular formula is C8H4F5NO2 and its molecular weight is 241.11. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Pentafluoroethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary target of niacin is the G protein-coupled receptor (GPR109A) . This receptor plays a crucial role in lipid metabolism and is involved in the regulation of lipolysis and the production of free fatty acids .
Mode of Action
Niacin acts via the GPR109A receptor, inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Biochemical Pathways
Niacin is a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
Niacin, the parent compound, is known to have good bioavailability and is well-absorbed in the gastrointestinal tract . It is metabolized in the liver and excreted in the urine
Result of Action
The action of niacin leads to an improvement in multiple lipid parameters and reduces atherosclerosis progression . Through its action on the GPR109A receptor, niacin may also exert beneficial pleiotropic effects independent of changes in lipid levels, such as improving endothelial function and attenuating vascular inflammation .
Biochemical Analysis
Biochemical Properties
5-Pentafluoroethyl-nicotinic acid plays a significant role in biochemical reactions, particularly as an agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype. This interaction is crucial as it influences neurotransmission and various cellular signaling pathways. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is involved in the biosynthesis of NAD, a vital coenzyme in redox reactions . Additionally, this compound may interact with proteins involved in ADP-ribosylation reactions, impacting DNA repair and calcium mobilization .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of the α7 nicotinic acetylcholine receptor, which plays a role in neurotransmission and inflammatory responses. The compound also impacts gene expression by interacting with transcription factors and enzymes involved in NAD biosynthesis . Furthermore, this compound affects cellular metabolism by altering the levels of NAD and NADP, which are critical for energy production and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the α7 nicotinic acetylcholine receptor, leading to its activation. This activation triggers downstream signaling pathways that influence neurotransmission and inflammatory responses. The compound also interacts with enzymes involved in NAD biosynthesis, such as NAD synthetase, affecting the levels of NAD and NADP in cells . These interactions result in changes in gene expression and cellular metabolism, highlighting the compound’s multifaceted molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function, particularly in terms of gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmission and inflammatory responses without significant adverse effects. At higher doses, this compound can lead to toxic effects, including alterations in liver function and metabolic disturbances . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD biosynthesis and ADP-ribosylation reactions . The compound interacts with enzymes such as NAD synthetase and ADP-ribosyltransferases, influencing the levels of NAD and NADP in cells . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported into cells via a carrier-mediated mechanism that is pH-dependent and specific for nicotinic acid . Once inside the cells, this compound is distributed to various cellular compartments, where it interacts with enzymes and proteins involved in metabolic processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, influencing its activity and function . The compound is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in NAD biosynthesis and ADP-ribosylation reactions . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-4(6(15)16)2-14-3-5/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFALAWAHLYRURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(C(F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200439 | |
Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204235-23-3 | |
Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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